molecular formula C8H8INO2 B1312671 1-(2-Iodoethyl)-4-nitrobenzene CAS No. 20264-96-4

1-(2-Iodoethyl)-4-nitrobenzene

Cat. No. B1312671
CAS RN: 20264-96-4
M. Wt: 277.06 g/mol
InChI Key: SRYFPKKLUIWUGW-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic chemical name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from starting materials, including the specific reagents and conditions required for the reaction.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine molecular structure.



Chemical Reactions Analysis

This would include a description of the chemical reactions the compound undergoes, including the products formed and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Crystal Packing and Secondary Interactions

Research on derivatives of 1-(2-Iodoethyl)-4-nitrobenzene, such as 1-iodo-3-nitrobenzene, has provided insights into crystal packing formed by planar molecules linked by I...I and NO2...NO2 interactions. This understanding aids in the design of materials with specific structural properties (Merz, 2003).

Nanowire Construction

A study demonstrated the ability of 1-iodo-4-nitrobenzene to construct nanowires on graphite surfaces, highlighting its potential in nanotechnology and material science applications (Jiang et al., 2007).

Electrochemical Reduction Studies

The electrochemical behavior of nitrobenzene derivatives, including 1-iodo-4-nitrobenzene, has been studied for its potential in environmental remediation and synthetic applications. Such research contributes to our understanding of reduction processes and the development of cleaner chemical reactions (Silvester et al., 2006).

Environmental Remediation

Investigations into the reduction of nitrobenzene in synthetic wastewater using zerovalent iron (Fe0) highlight the potential environmental applications of derivatives in treating industrial pollutants (Mantha et al., 2001).

Luminescent Sensing

A zinc-based metal–organic framework study suggested the potential of derivatives for sensing applications, including the detection of nitrobenzene, demonstrating the role of such compounds in the development of sensitive and selective sensors (Xu et al., 2020).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.


properties

IUPAC Name

1-(2-iodoethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYFPKKLUIWUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCI)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463110
Record name p-nitrophenylethyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Iodoethyl)-4-nitrobenzene

CAS RN

20264-96-4
Record name 1-(2-Iodoethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20264-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-nitrophenylethyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of triphenylphosphine (1.9 g, 7.2 mmol) and imidazole (489 mg, 7.18 mmol) in DCM (20 ml) was added iodine (1822 mg, 7.18 mmol) to form a solution. Small portions of 2-(4-nitrophenyl)ethanol (1.0 g, 6.0 mmol) was added to the suspension. TLC showed conversion to the desired product quickly. Hexane was added to the reaction to precipitate side products which were filtered off. The filtrate was concentrated in vacuo to obtain crude 1-(2-iodoethyl)-4-nitrobenzene, which was purified by silica gel flash chromatography using Hexane and EtOAc system. 1H-NMR (500 MHz, CD3Cl) δ 8.22 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 3.41 (t, J=7.0 Hz, 2H), 3.32 (t, J=7.0 Hz, 2H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step One
Quantity
1822 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15 g of 4-nitrophenylethanol, 28.1 g of triphenylphosphine and 9.2 g of imidazole are dissolved in 500 ml of THF, mixed in portions with 27.77 g of iodine and stirred for 2 hours at room temperature. The reaction mixture is mixed with ammonium chloride solution and extracted with dichloromethane. The organic phase is washed in succession with sodium thiosulfate solution and water and dried on sodium sulfate. After purification by chromatography on silica gel, 23.22 g of the title compound is obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
27.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Iodoethyl)-4-nitrobenzene
Reactant of Route 2
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1-(2-Iodoethyl)-4-nitrobenzene
Reactant of Route 4
1-(2-Iodoethyl)-4-nitrobenzene
Reactant of Route 5
1-(2-Iodoethyl)-4-nitrobenzene
Reactant of Route 6
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1-(2-Iodoethyl)-4-nitrobenzene

Citations

For This Compound
3
Citations
O Pinto, J Sardinha, PD Vaz, F Piedade… - Journal of medicinal …, 2011 - ACS Publications
Intramolecular cyclization via nitrenium ion of 2-phenylpentanoic/2-phenylbutanoic acid esters with a terminal p-azidophenyl group gives direct access to tetrahydronaphthalene lignan …
Number of citations: 27 pubs.acs.org
M Epifanov, JY Mo, R Dubois, H Yu… - The Journal of Organic …, 2021 - ACS Publications
Sulfuryl fluoride is a valuable reagent for the one-pot activation and derivatization of aliphatic alcohols, but the highly reactive alkyl fluorosulfate intermediates limit both the types of …
Number of citations: 18 pubs.acs.org
S Mair, K Erharter, E Renard, K Brillet… - Nucleic Acids …, 2022 - academic.oup.com
Nucleobase deamination, such as A-to-I editing, represents an important posttranscriptional modification of RNA. When deamination affects guanosines, a xanthosine (X) containing …
Number of citations: 5 academic.oup.com

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